1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. It includes the reactions used to synthesize the compound, the reagents and conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. It can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis Methodologies
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study demonstrates the synthesis of 2-Amino-4-phenyl-tetrahydroquinoline derivatives using cyclohexanone, showcasing the compound's utility in creating biologically active molecules. The derivatives exhibit antimicrobial activity, hinting at the potential biological applications of related compounds (Elkholy & Morsy, 2006).
- Chiral Catalysis for Tetrahydroquinolines : Research outlines a method for synthesizing enantiomerically enriched tetrahydroquinolines using chiral sulfinamido urea catalysts. This highlights the compound's relevance in stereoselective synthesis, contributing to medicinal chemistry (Xu, Zhang, & Jacobsen, 2014).
Chemical Properties and Reactions
- Nitrile Carboxamide Rearrangement : An investigation into the reactivity of cyclohexanone-2-carboxamide derivatives reveals complex chemical behaviors, including nitrile carboxamide rearrangement. This study provides insights into the chemical reactivity of cyclic ureas, offering a foundation for further synthetic applications (Bischoff, Schroeder, & Gründemann, 1982).
- Synthesis of Dihydropyrimidinones : A novel approach to synthesizing 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones from N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds showcases the versatility of ureas in facilitating condensation reactions (Kolosov et al., 2015).
Biological Applications
- Antiproliferative Activities : Research into fused quinoline derivatives reveals their potential in inhibiting tyrosine kinases and Pim-1 kinase, suggesting the relevance of such structures in developing anticancer agents. This indicates the possible biological significance of related urea derivatives in cancer therapy (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15(2)12-13-24-19-10-9-18(14-16(19)8-11-20(24)25)23-21(26)22-17-6-4-3-5-7-17/h9-10,14-15,17H,3-8,11-13H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWWCRDXIGEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.